N-(2,6-dimethylphenyl)butanamide chemical properties and structure
N-(2,6-dimethylphenyl)butanamide chemical properties and structure
An In-depth Technical Guide to N-(2,6-dimethylphenyl)butanamide: Structure, Properties, and Synthesis
Introduction
N-(2,6-dimethylphenyl)butanamide is a substituted aromatic amide. Its structure is characterized by a butyramide group attached to the nitrogen of 2,6-dimethylaniline. This arrangement, particularly the N-(2,6-dimethylphenyl) moiety, is a key structural feature found in several pharmacologically active compounds, most notably in the class of local anesthetics like Lidocaine and Bupivacaine.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, spectroscopic profile, and synthesis, offering a foundational resource for researchers in medicinal chemistry and drug development.
Chemical Structure and Properties
The core structure consists of a benzene ring substituted with two methyl groups at positions 2 and 6, and an amide linkage at position 1. The steric hindrance provided by the ortho-methyl groups influences the conformation of the amide bond and can impact its chemical reactivity and biological interactions.
dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=36333&t=l"]; compound [label="N-(2,6-dimethylphenyl)butanamide"]; }
Caption: 2D Structure of N-(2,6-dimethylphenyl)butanamide.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source |
| IUPAC Name | N-(2,6-dimethylphenyl)butanamide | PubChem |
| Molecular Formula | C₁₂H₁₇NO | [3] |
| Molecular Weight | 191.27 g/mol | [3] |
| Monoisotopic Mass | 191.13101 Da | [3] |
| CAS Number | 36333-40-7 | PubChem |
| Physical State | Solid at room temperature (inferred) | [4][5][6] |
| Melting Point | Estimated >100 °C (based on analogues) | [4][5][6] |
| Solubility | Soluble in organic solvents (e.g., ethanol, DCM); low solubility in water (inferred) | [2][4] |
| InChI | InChI=1S/C12H17NO/c1-4-6-11(14)13-12-9(2)7-5-8-10(12)3/h5,7-8H,4,6H2,1-3H3,(H,13,14) | [3] |
| SMILES | CCCC(=O)NC1=C(C=CC=C1C)C | [3] |
Spectroscopic Profile
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (Ar-H): A multiplet or two distinct signals expected in the range of δ 7.0-7.2 ppm, corresponding to the three protons on the dimethylphenyl ring.
-
Amide Proton (N-H): A broad singlet typically appearing between δ 7.5-8.5 ppm. Its chemical shift can be highly dependent on solvent and concentration.
-
Aryl Methyl Protons (Ar-CH₃): A sharp singlet at approximately δ 2.1-2.2 ppm, integrating to 6 protons, representing the two sterically hindered methyl groups.[5]
-
Butyryl Chain Protons (-CH₂CH₂CH₃):
-
α-CH₂: A triplet adjacent to the carbonyl group, expected around δ 2.3 ppm.
-
β-CH₂: A sextet (or multiplet) further upfield, around δ 1.6-1.7 ppm.
-
γ-CH₃: A triplet at approximately δ 0.9-1.0 ppm.
-
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (C=O): Expected in the range of δ 171-173 ppm.[5]
-
Aromatic Carbons (Ar-C):
-
C-N: ~δ 134 ppm.
-
C-CH₃: ~δ 135 ppm.
-
Meta-C: ~δ 128 ppm.
-
Para-C: ~δ 127 ppm.[5]
-
-
Aryl Methyl Carbons (Ar-CH₃): A signal around δ 18 ppm.[5]
-
Butyryl Chain Carbons (-CH₂CH₂CH₃):
-
α-CH₂: ~δ 37-38 ppm.
-
β-CH₂: ~δ 19-20 ppm.
-
γ-CH₃: ~δ 13-14 ppm.
-
FTIR Spectroscopy (Predicted)
-
N-H Stretch: A sharp to medium peak around 3250-3300 cm⁻¹.[5][8]
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Multiple signals just below 3000 cm⁻¹ (2850-2960 cm⁻¹).
-
Amide I (C=O Stretch): A strong, sharp absorption band in the region of 1640-1660 cm⁻¹.[5]
-
Amide II (N-H Bend): A medium to strong band around 1520-1540 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1400-1500 cm⁻¹ region.
Mass Spectrometry (Predicted) The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 191. Key fragmentation patterns would involve cleavage of the amide bond.
-
[M+H]⁺: Predicted at m/z 192.13829.[3]
-
[M+Na]⁺: Predicted at m/z 214.12023.[3]
-
Acylium Ion Fragment: Loss of the 2,6-dimethylaniline group would lead to a [CH₃CH₂CH₂CO]⁺ fragment at m/z = 71.
-
Amine Fragment: Cleavage alpha to the carbonyl can result in a fragment corresponding to the [2,6-dimethylphenyl-NH]⁺ radical cation or related structures.
Synthesis Protocol: Schotten-Baumann Reaction
The synthesis of N-(2,6-dimethylphenyl)butanamide can be reliably achieved through the acylation of 2,6-dimethylaniline with butanoyl chloride. This method is analogous to the synthesis of related compounds like 2-bromo-N-(2,6-dimethylphenyl)butanamide.[4]
Caption: Experimental workflow for the synthesis of N-(2,6-dimethylphenyl)butanamide.
Step-by-Step Methodology:
-
Dissolution: In a suitable round-bottom flask, dissolve 2,6-dimethylaniline (1.0 eq) in dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath with constant stirring.
-
Addition: Simultaneously, add butanoyl chloride (1.1 eq) and a 10% aqueous sodium hydroxide solution (2.0 eq) dropwise to the stirred aniline solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure N-(2,6-dimethylphenyl)butanamide.
Biological Context and Potential Applications
While specific biological activities for N-(2,6-dimethylphenyl)butanamide are not extensively documented, its chemical structure places it within a class of compounds with significant pharmacological relevance.
-
Intermediate for Local Anesthetics: The N-(2,6-dimethylphenyl)amide substructure is the core pharmacophore for a range of local anesthetics that function by blocking sodium ion channels.[1] For instance, 2-Chloro-N-(2,6-dimethylphenyl)acetamide is a known impurity and intermediate of Lidocaine.[2] This suggests that N-(2,6-dimethylphenyl)butanamide could serve as a key intermediate or a research tool for developing new anesthetic agents.
Caption: Structural relationship to the class of local anesthetics.
-
Antimicrobial and Antioxidant Research: Amide derivatives are frequently synthesized and screened for potential antimicrobial (antibacterial and antifungal) and antioxidant activities.[9][10][11] The combination of a lipophilic aromatic ring and an amide functional group makes this compound a candidate for such biological evaluations.
Safety and Handling
No specific safety data sheet (SDS) is available for N-(2,6-dimethylphenyl)butanamide. However, based on the hazard profile of structurally similar compounds like N-(2,6-dimethylphenyl)acetamide, the following precautions are advised:[12][13]
-
Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation. May cause respiratory irritation.[14][15]
-
Precautionary Measures:
-
Wash hands and any exposed skin thoroughly after handling.
-
Wear protective gloves, clothing, eye, and face protection.
-
Use only in a well-ventilated area. Avoid breathing dust.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
References
-
ChemBK. (2024). Butanamide, 2-bromo-N-(2,6-dimethylphenyl)-. Available at: [Link]
- Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 206-210.
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PubChem. (n.d.). 1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-ethyl-. National Center for Biotechnology Information. Available at: [Link]
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SpectraBase. (n.d.). Butanamide, N-(2,6-dimethylphenyl)-N-(tetrahydro-2-oxo-3-furanyl)-. John Wiley & Sons, Inc. Available at: [Link]
- Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis, Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.
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Royal Society of Chemistry. (n.d.). Supporting Information for an article. Available at: [Link]
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NIST. (n.d.). Acetamide, N-(2,6-dimethylphenyl)-. NIST Chemistry WebBook. Available at: [Link]
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PubChemLite. (n.d.). N-(2,6-dimethylphenyl)butanamide. Available at: [Link]
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Chemical Synthesis Database. (2025). N-(2,6-dimethylphenyl)acetamide. Available at: [Link]
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ResearchGate. (2022). Synthesis and biological activity of amide derivatives derived from natural product Waltherione F. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for B(C6F5)3-Catalyzed Michael Reactions. Available at: [Link]
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University of Calgary. (n.d.). 13C-NMR Spectroscopy. Available at: [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted). Available at: [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted). Available at: [Link]
- Oubaha, I., et al. (2025). N'-(2,6-Dimethylphenyl)-N-phenylmethanimidamide.
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ResearchGate. (2025). N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide. Available at: [Link]
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NIST. (n.d.). Acetamide, N-(2,6-dimethylphenyl)- IR Spectrum. NIST Chemistry WebBook. Available at: [Link]
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PubChem. (n.d.). N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide;N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide. National Center for Biotechnology Information. Available at: [Link]
- Nikolić, D., et al. (2024). The synthesis, characterization, antioxidant and antimicrobial activity of some novel amides of the esters of substituted 1,4-di. Journal of the Serbian Chemical Society.
- Zhang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4105.
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EPA. (1993). Fourier Transform Infrared (FTIR) Reference Spectra. Available at: [Link]
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Longdom Publishing. (2016). Surface FTIR Techniques to Analyze the Conformation of Proteins/ Peptides in H2O Environment. Available at: [Link]
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